Bisoxatin
Overview
Description
Bisoxatin is a stimulant laxative primarily used to treat constipation and prepare the colon for surgical procedures . It works by increasing peristalsis and inhibiting the absorption of water and ions in the intestine, which increases the water content of the feces and facilitates its movement through the intestine . This compound is marketed under the trade name Wylaxine in Belgium .
Mechanism of Action
Target of Action
Bisoxatin primarily targets the intestines, where it acts as a stimulant laxative .
Mode of Action
This compound works by increasing peristalsis, the wave-like muscle contractions that move food through the digestive tract, and inhibiting the absorption of water and ions in the intestine . This dual action results in an increase in the water content of the feces and its movement through the intestine . The precise mechanism of this compound’s stimulant effect and inhibition of water and ion movement is unknown .
Pharmacokinetics
Once dissociated from acetate, some this compound is absorbed with a Tmax (time to reach maximum plasma concentration) of 4 hours . The absorbed compound is metabolized to this compound glucuronide . It is primarily excreted in the feces 48-72 hours after administration as the free parent compound, with a small amount remaining as the acetate salt . This compound glucuronide and a trace amount of parent compound are eliminated in the urine .
Result of Action
The primary result of this compound’s action is an increase in the water content of the feces and its movement through the intestine . This leads to a laxative effect, making this compound useful for the treatment of constipation and for preparation of the colon for surgical procedures .
Biochemical Analysis
Biochemical Properties
Bisoxatin interacts with various enzymes and proteins within the body to exert its effects. It increases peristalsis, which is the wave-like muscle contractions that move food through the digestive tract, and inhibits the absorption of water and ions in the intestine .
Cellular Effects
This compound influences cell function by increasing the water content of the feces and increasing its movement through the intestine .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. It is primarily excreted in the feces 48-72 hours after administration as the free parent compound with a small amount remaining as the acetate salt . Absorbed compound is metabolized to this compound glucuronide .
Metabolic Pathways
This compound is involved in various metabolic pathways. Absorbed compound is metabolized to this compound glucuronide .
Chemical Reactions Analysis
Bisoxatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not extensively detailed in the available literature.
Scientific Research Applications
Bisoxatin has several scientific research applications:
Chemistry: this compound is used as a model compound in various chemical studies due to its unique structure and reactivity.
Biology: In biological research, this compound is studied for its effects on intestinal motility and water absorption.
Medicine: this compound is primarily used as a laxative in medical applications.
Industry: this compound’s primary industrial application is in the pharmaceutical industry for the production of laxatives.
Comparison with Similar Compounds
Bisoxatin can be compared with other stimulant laxatives such as bisacodyl and sodium picosulfate:
Bisacodyl: Like this compound, bisacodyl is a stimulant laxative that increases peristalsis and inhibits water absorption in the intestine. bisacodyl is more widely used and studied.
Sodium Picosulfate: Sodium picosulfate also acts as a stimulant laxative with similar mechanisms of action. It is often used in combination with other laxatives for bowel preparation before medical procedures.
This compound is unique in its potential application as an inhibitor of the Spike protein of SARS-CoV-2, which sets it apart from other stimulant laxatives .
Properties
IUPAC Name |
2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUDUSVDVLOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170217 | |
Record name | Bisoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of the bisoxatin's stimulant effect and inhibition of water and ion movement is unknown. | |
Record name | Bisoxatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17692-24-9 | |
Record name | Bisoxatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisoxatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisoxatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisoxatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisoxatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISOXATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C75N0L7FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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